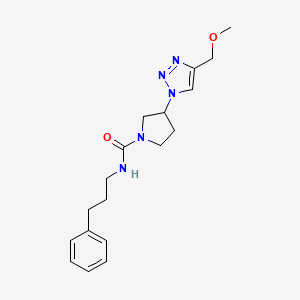
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic System Synthesis
Research into similar compounds has led to the development of novel heterocyclic systems. For instance, studies on aminonaphthyridinones have demonstrated the capability to undergo reactions leading to new heterocyclic systems, showcasing typical pyrrole-type reactivity (Deady & Devine, 2006). This research underpins the potential of such compounds in synthesizing new molecules with varied applications.
Synthetic Methodologies Development
Further investigations have elaborated on synthetic methodologies involving transaminations of enaminones to produce tricyclic, N‐aryl, 1,2,3‐triazole-fused pyridones, highlighting the chemical versatility and potential for creating complex molecular architectures (Chan et al., 1990). Such synthetic approaches are crucial for the development of new drugs and materials.
Potential Anti-inflammatory Agents
Research targeting novel molecules for potential anti-inflammatory applications has also been conducted, illustrating the medicinal chemistry potential of related compounds. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by its structural similarity to molecules with reported anti-inflammatory activity (Moloney, 2001).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial activity, suggesting the potential of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide in contributing to the development of new antimicrobial agents (Fandaklı et al., 2012).
Chiral Auxiliary in Asymmetric Synthesis
The use of related compounds as chiral auxiliaries in asymmetric synthesis has been explored, demonstrating their role in facilitating the creation of stereoselectively enriched products, an essential aspect of medicinal chemistry (Ito et al., 1984).
Eigenschaften
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-14-16-12-23(21-20-16)17-9-11-22(13-17)18(24)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,17H,5,8-11,13-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTCTHVNODEGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

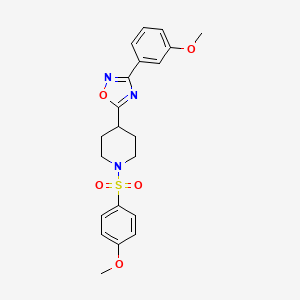
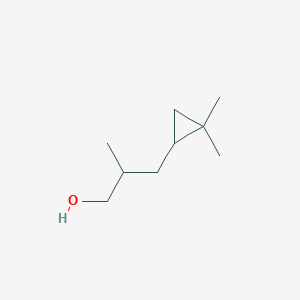
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
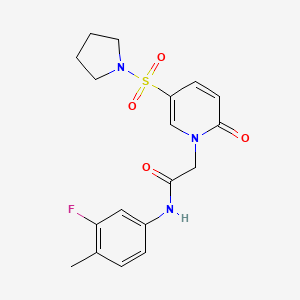

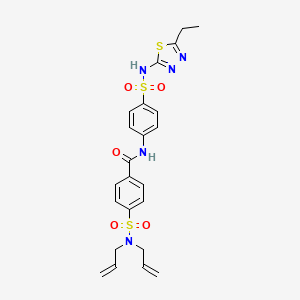
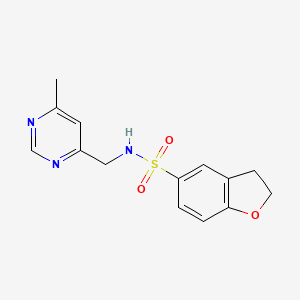

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
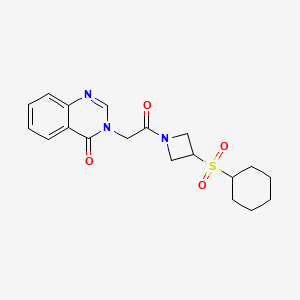
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)
